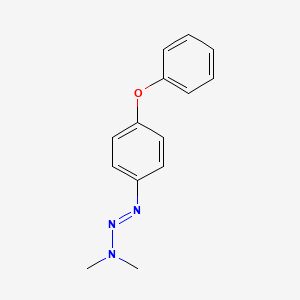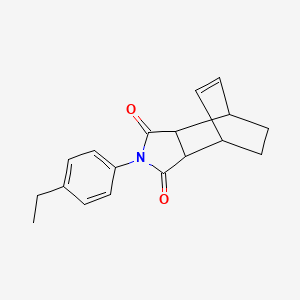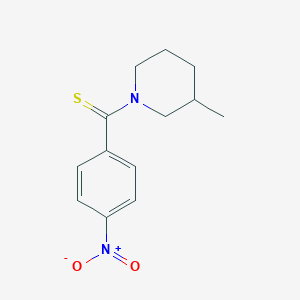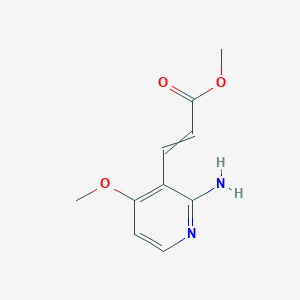![molecular formula C22H28ClN3O5S B12478529 N-(5-chloro-2-methoxyphenyl)-N-{1-[4-(4-methoxyphenyl)piperazin-1-yl]-1-oxopropan-2-yl}methanesulfonamide](/img/structure/B12478529.png)
N-(5-chloro-2-methoxyphenyl)-N-{1-[4-(4-methoxyphenyl)piperazin-1-yl]-1-oxopropan-2-yl}methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2-methoxyphenyl)-N-{1-[4-(4-methoxyphenyl)piperazin-1-yl]-1-oxopropan-2-yl}methanesulfonamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a methanesulfonamide group, a piperazine ring, and multiple aromatic rings with chloro and methoxy substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-N-{1-[4-(4-methoxyphenyl)piperazin-1-yl]-1-oxopropan-2-yl}methanesulfonamide typically involves multiple steps:
Formation of the Intermediate: The initial step involves the reaction of 5-chloro-2-methoxyaniline with an appropriate acylating agent to form an intermediate amide.
Piperazine Derivative Formation: The intermediate is then reacted with 4-(4-methoxyphenyl)piperazine under suitable conditions to form the piperazine derivative.
Methanesulfonamide Introduction: Finally, the piperazine derivative is treated with methanesulfonyl chloride in the presence of a base to introduce the methanesulfonamide group, yielding the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-N-{1-[4-(4-methoxyphenyl)piperazin-1-yl]-1-oxopropan-2-yl}methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups (if present) can be reduced to amines.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-N-{1-[4-(4-methoxyphenyl)piperazin-1-yl]-1-oxopropan-2-yl}methanesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting neurological disorders.
Biological Research: Used in studies involving receptor binding and enzyme inhibition.
Industrial Applications: Potential use in the synthesis of advanced materials and as a precursor in organic synthesis.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-N-{1-[4-(4-methoxyphenyl)piperazin-1-yl]-1-oxopropan-2-yl}methanesulfonamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring and methanesulfonamide group play crucial roles in binding to these targets, modulating their activity and leading to the desired pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(5-chloro-2-methoxyphenyl)-4-ethoxybenzamide
- N-(5-chloro-2-methoxyphenyl)-3-(4-methoxyphenyl)propanamide
Uniqueness
N-(5-chloro-2-methoxyphenyl)-N-{1-[4-(4-methoxyphenyl)piperazin-1-yl]-1-oxopropan-2-yl}methanesulfonamide is unique due to its specific combination of functional groups and structural features, which confer distinct pharmacological properties compared to its analogs. The presence of the piperazine ring and methanesulfonamide group distinguishes it from other similar compounds, potentially leading to different biological activities and applications.
Properties
Molecular Formula |
C22H28ClN3O5S |
|---|---|
Molecular Weight |
482.0 g/mol |
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-N-[1-[4-(4-methoxyphenyl)piperazin-1-yl]-1-oxopropan-2-yl]methanesulfonamide |
InChI |
InChI=1S/C22H28ClN3O5S/c1-16(26(32(4,28)29)20-15-17(23)5-10-21(20)31-3)22(27)25-13-11-24(12-14-25)18-6-8-19(30-2)9-7-18/h5-10,15-16H,11-14H2,1-4H3 |
InChI Key |
FLXVHOJSDFAGMI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2=CC=C(C=C2)OC)N(C3=C(C=CC(=C3)Cl)OC)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-diiodo-6-[(E)-[(2-methyl-3-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)imino]methyl]phenol](/img/structure/B12478459.png)
![2-[methyl(methylsulfonyl)amino]-N-{2-[(pyridin-3-ylmethyl)carbamoyl]phenyl}benzamide](/img/structure/B12478460.png)
![N-{3-chloro-4-[4-(pentafluorophenyl)piperazin-1-yl]phenyl}-3,4,5-triethoxybenzamide](/img/structure/B12478464.png)


amino}phenyl)-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B12478470.png)
![N-[4-(propan-2-yl)benzyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B12478471.png)
![1-{3-[(4-chlorobenzyl)oxy]phenyl}-N-(furan-2-ylmethyl)methanamine](/img/structure/B12478473.png)

![2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone](/img/structure/B12478486.png)
![1-{[(2-benzyl-5-phenyl-2H-1,2,3-triazol-4-yl)methyl]amino}-2-propanol](/img/structure/B12478493.png)
![N~2~-(3-chloro-4-methoxyphenyl)-N-[2-(morpholin-4-yl)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B12478494.png)


